- Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3, Steroids, 2018, 131, 37-45

Cas no 974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one)

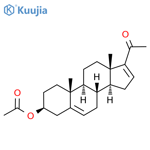

974-23-2 structure

商品名:16a,17-Epoxy-3b-hydroxypregn-5-en-20-one

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 化学的及び物理的性質

名前と識別子

-

- 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one

- 16-alpha,17-alpha-epoxy-3-beta-hydroxypregn-5-en-20-one

- 16,17-Epoxy-3-hydroxypregn-5-en-20-one

- EPOXYPREGNENOLONE

- 16,17-ALPHA EPOXY PREGNENOLONE

- 16,17-EPOXYPREGNENOLONE

- 16ALPHA,17ALPHA-EPOXYPREGNENOLONE

- 1-((3S,8R,9S,10R,13S,14S,16R,17S)-3-HYDROXY-10,13-DIMETHYL-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-20-OXA-CYCLOPROPA[16,17]CYCLOPENTA[A]PHENANTHREN-17-YL)-ETHANONE

- 3BETA-HYDROXY-16ALPHA,17ALPHA-EPOXY-5-PREGNEN-20-ONE

- 16,17-α Epoxypregnenolone

- 16,17-alpha Epoxy Pregenenolone

- 16α,17α-Epoxypregnenolone

- 16a,17a-Epoxy-3b-hydroxypregn-5-en-20-one

- (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one (ACI)

- 16,17-Epoxy-17H-cyclopenta[a]phenanthrene, pregn-5-en-20-one deriv. (ZCI)

- Pregn-5-en-20-one, 16α,17-epoxy-3β-hydroxy- (6CI, 8CI)

- 16,17α-Epoxypregnenolone

- 16α,17-Epoxy-3β-hydroxypregn-5-en-20-one

- 16α,17α-Epoxy-3β-hydroxy-5-pregnen-20-one

- 16α,17α-Epoxypregn-5-en-3β-ol-20-one

- 16α,17α-Oxidopregnenolone

- 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one

- 5-Pregnen-16α,17α-epoxy-3β-ol-20-one

- NSC 122401

- 16,17alpha-epoxypregnenolone

- 16A,17A-epoxypregnenolone

- 3beta-hydroxy-16alpha,17alpha-epoxypregnenolone

- A Epoxypregnenolone

- STK801868

- AS-69036

- W-100107

- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]octadec-16-en-6-yl]ethan-1-one

- CHEBI:145045

- 16alpha,17alpha-Oxidopregnenolone

- BBL029913

- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3beta,16alpha)-

- (3beta,16alpha)-3-hydroxy-16,17-epoxypregn-5-en-20-one

- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-HYDROXY-7,11-DIMETHYL-5-OXAPENTACYCLO[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]OCTADEC-16-EN-6-YL]ETHANONE

- 974-23-2

- A,16

- 16,17-

- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3b,16a)-

- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

- Pregn-5-en-20-one, 16alpha,17-epoxy-3beta-hydroxy-

- 16alpha,17alpha-Epoxy-3beta-hydroxy-5-pregnen-20-one

- (3beta,16alpha)-16,17-epoxy-3-hydroxy-pregn-5-en-20-one

- G77967

- CHEMBL2112757

- 3beta-hydroxy-16alpha-16,17-epoxypregn-5-en-20-one

- BDBM50407983

- NS00042113

- SCHEMBL9622417

- EINECS 213-548-2

- 16,17a-Epoxypregnenolone

- A)-

- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3

- 5-Pregnen-16alpha,17alpha-epoxy-3beta-ol-20-one

- AKOS005622695

-

- MDL: MFCD00135147

- インチ: 1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1

- InChIKey: UQVIXFCYKBWZPJ-XXHSLLPRSA-N

- ほほえんだ: C([C@@]12O[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O)(=O)C

計算された属性

- せいみつぶんしりょう: 330.21900

- どういたいしつりょう: 330.219

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 1

- 複雑さ: 639

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8A^2

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.1800

- ゆうかいてん: No data available

- ふってん: 462.3 °C at 760 mmHg

- フラッシュポイント: 159.4 °C

- 屈折率: 1.577

- PSA: 49.83000

- LogP: 3.64660

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:−20°C

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024610-5g |

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one |

974-23-2 | 97% | 5g |

¥618 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047533-10g |

16,17α-Epoxypregnenolone |

974-23-2 | 98% | 10g |

¥ŢŢLjƠ | 2023-07-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-223173A-10 g |

16α,17α-Epoxypregnenolone, |

974-23-2 | 10g |

¥624.00 | 2023-07-11 | ||

| Chemenu | CM276355-100g |

16alpha,17alpha-Epoxypregnenolone |

974-23-2 | 97% | 100g |

$*** | 2023-05-29 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-223173-5 g |

16α,17α-Epoxypregnenolone, |

974-23-2 | 5g |

¥338.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047533-5g |

16,17α-Epoxypregnenolone |

974-23-2 | 98% | 5g |

¥ɍȣLj | 2023-07-25 | |

| 1PlusChem | 1P00H9EJ-25g |

Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |

974-23-2 | 97% | 25g |

$220.00 | 2024-04-19 | |

| A2B Chem LLC | AI04539-100mg |

Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |

974-23-2 | 95% | 100mg |

$85.00 | 2024-05-20 | |

| Aaron | AR00H9MV-5g |

Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |

974-23-2 | 97% | 5g |

$85.00 | 2024-07-18 | |

| 1PlusChem | 1P00H9EJ-100g |

Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |

974-23-2 | 97% | 100g |

$757.00 | 2024-04-19 |

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 合成方法

合成方法 1

合成方法 2

合成方法 3

合成方法 4

合成方法 5

合成方法 6

合成方法 7

合成方法 8

合成方法 9

合成方法 10

合成方法 11

合成方法 12

合成方法 13

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Ethanol , Water

リファレンス

- Synthesis and transformations of 20-isoxazolylsteroids with modified D ring: I. Synthesis of 16α,17α-epoxy derivatives, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(6), 787-792

合成方法 16

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Lead dioxide , Sodium chloride Solvents: Water , Decanediol ; 110 min, 46 °C

1.2 Reagents: Zinc benzoate ; 46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C

1.2 Reagents: Zinc benzoate ; 46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C

リファレンス

- Synthesis method of pharmaceutical intermediate 5-pregnene-16α,17α-epoxy-3β-ol-20-one from 5-pregnene-16-hydroxy-17-bromo-3-methoxy-20-one, China, , ,

合成方法 19

合成方法 20

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Raw materials

- (3β,16α)-17-Bromo-16-hydroxy-3-methoxypregn-5-en-20-one

- 16-Dehydropregnolone

- 16-Dehydro Pregnenolone Acetate

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Preparation Products

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 関連文献

-

1. Steroid conformations in solid and solution: stereoselective synthesis of (20S)- and (20R)-[20-methyl-labelled]-20-methylpregn-5-ene-3β,17α,20-triolYoshio Osawa,Takuo Makino,Kenyu Shibata,Charles M. Weeks,William L. Duax J. Chem. Soc. Chem. Commun. 1976 991

-

2. Stereochemical role of lone pairs in main-group elements. Part 4. The crystal structure at 120 K of bis(1,4,7,10,13-pentaoxacyclopentadecane)tin(II) bis[trichlorostannate(II)], confirming the sterically inactive tin lone pairEdward Hough,David G. Nicholson,Asha K. Vasudevan J. Chem. Soc. Dalton Trans. 1989 2155

-

3. 803. Modified steroid hormones. Part XXIV. 16α,17α-Iso-propylidenedioxy-6α-methylpregn-4-ene-3,20-dioneB. Ellis,S. P. Hall,V. Petrow,S. Waddington-Feather J. Chem. Soc. 1961 4111

974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one) 関連製品

- 1922-48-1(Pregn-5-en-20-one,16,17-epoxy-3-hydroxy-16-methyl-, (3b,16a)-)

- 1097-51-4(16a,17a-Epoxyprogesterone)

- 890928-81-1(24,25-Epoxytirucall-7-en-3,23-dione)

- 34209-81-9(16,17-Epoxypregnenolone Acetate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:974-23-2)16,17-环氧孕烯醇酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:974-23-2)16,17-Epoxypregnenolone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ